Product packaging for Ethyl 6-(aminomethyl)picolinate(Cat. No.:CAS No. 104086-21-7)

Ethyl 6-(aminomethyl)picolinate

Cat. No.: B596711
CAS No.: 104086-21-7
M. Wt: 180.207
InChI Key: SAHOZFWRWQZFCH-UHFFFAOYSA-N
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Description

Contextualizing Picolinate (B1231196) Derivatives in Chemical Research

Picolinate derivatives, which are derived from picolinic acid (pyridine-2-carboxylic acid), are a class of compounds with a rich history in various fields of chemical research. Picolinic acid itself is a catabolite of the amino acid tryptophan. Its derivatives are recognized for their ability to act as chelating agents for a variety of metal ions, a property that has been harnessed in nutritional supplements, such as chromium(III) picolinate, to enhance the bioavailability of the metal. nih.govnih.gov This chelating ability stems from the arrangement of the nitrogen atom of the pyridine (B92270) ring and the carboxylate group, which allows for the formation of stable complexes with metal ions. researchgate.net

In the realm of materials science and coordination chemistry, picolinate ligands have been employed to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net The thermal stability and structural diversity of metal picolinate complexes make them subjects of ongoing research. researchgate.net Furthermore, picolinate derivatives serve as versatile intermediates in organic synthesis, providing a scaffold for the development of new catalysts and functional materials.

Significance of Pyridine-2-carboxylate Scaffolds in Synthetic and Applied Chemistry

The pyridine-2-carboxylate scaffold, the core of Ethyl 6-(aminomethyl)picolinate, is a privileged structure in medicinal chemistry and drug design. nih.gov Pyridine-containing compounds are ubiquitous in pharmaceuticals due to their ability to improve water solubility and engage in various biological interactions. nih.gov The pyridine ring can participate in hydrogen bonding, pi-stacking, and metal coordination, making it a valuable pharmacophore for targeting a wide range of biological receptors.

The pyridine-2-carboxylic acid moiety, in particular, has been incorporated into numerous biologically active molecules. For instance, it is a key component in the design of inhibitors for enzymes such as GSK3 and tubulin, and it is found in compounds with antimicrobial and antiproliferative activities. rsc.orgrsc.org The synthetic utility of this scaffold is also noteworthy. The carboxylate group can be readily modified to form amides, esters, and other functional groups, allowing for the facile generation of compound libraries for drug discovery. rsc.org Moreover, pyridine-2-carboxylic acid has been utilized as an efficient catalyst in multicomponent reactions for the synthesis of complex heterocyclic systems. rsc.orgrsc.org

Role of the Aminomethyl Moiety in Molecular Design

The aminomethyl group (-CH₂NH₂) is a critical functional group in molecular design, particularly in the development of pharmaceutical agents. The primary amine in this moiety can act as a hydrogen bond donor and acceptor, and it can be protonated at physiological pH, imparting a positive charge to the molecule. This charge can facilitate interactions with negatively charged residues in biological targets, such as proteins and nucleic acids, and can also influence the pharmacokinetic properties of a drug, including its solubility and membrane permeability.

The introduction of an aminomethyl group can lead to significant enhancements in biological activity. For example, in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes, the incorporation of an aminomethyl group into a piperidone scaffold was found to be crucial for achieving high potency and selectivity. nih.gov This group is also a common feature in compounds designed to have antioxidant properties and in the synthesis of various biologically active heterocyclic compounds. The aminomethyl group serves as a versatile handle for further chemical modifications, allowing for the attachment of other molecular fragments to explore structure-activity relationships.

Overview of Research Trajectories for this compound

Given its structural features, this compound is primarily positioned as a versatile intermediate in organic synthesis, with its research trajectories directed towards the creation of more complex molecules for pharmaceutical and materials science applications. The presence of two distinct reactive sites—the primary amine of the aminomethyl group and the ethyl ester—allows for a variety of chemical transformations.

Interactive Table 2: Potential Research Applications of this compound

Research Area Application Rationale
Medicinal Chemistry Synthesis of novel therapeutic agents The picolinate scaffold is a known pharmacophore, and the aminomethyl group allows for the introduction of diverse substituents to modulate biological activity.
Agrochemicals Development of new pesticides and herbicides Pyridine derivatives are prevalent in agrochemical research due to their biological efficacy.
Materials Science Creation of functional polymers and ligands The bifunctional nature of the molecule allows it to be incorporated into larger molecular architectures with specific properties.

| Catalysis | Design of novel ligands for metal catalysts | The nitrogen atoms in the pyridine ring and the aminomethyl group can coordinate with metal centers to form catalytically active complexes. |

One of the primary research trajectories involves the use of this compound as a scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. The aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modular approach enables the systematic exploration of chemical space around the picolinate core.

In the context of medicinal chemistry, this compound is a valuable starting material for the synthesis of molecules targeting a range of diseases. The structural motifs present in this compound are found in compounds investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, the synthesis of novel quinazoline derivatives with antitumor activity has utilized building blocks containing aminomethyl groups. researchgate.net

Furthermore, the chelating properties of the picolinate moiety suggest that derivatives of this compound could be explored as ligands for metal-based therapeutics or as sensors for metal ions. The combination of the picolinate chelating unit with a modifiable aminomethyl side chain allows for the fine-tuning of the ligand's coordination properties and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B596711 Ethyl 6-(aminomethyl)picolinate CAS No. 104086-21-7

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOZFWRWQZFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670484
Record name Ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-21-7
Record name Ethyl 6-(aminomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 Aminomethyl Picolinate

De Novo Synthesis Strategies for the Picolinate (B1231196) Core

The construction of the fundamental substituted pyridine (B92270) ring from acyclic precursors, known as de novo synthesis, represents a foundational approach in heterocyclic chemistry. While functionalization of a pre-existing pyridine ring is more common for this specific molecule, various classical methods could be adapted to build the required 6-substituted picolinate framework.

The synthesis of a functionalized pyridine ring, such as the picolinate core, can be achieved through several established cyclocondensation reactions. These methods typically involve the reaction of ammonia (B1221849) or an ammonia equivalent with 1,5-dicarbonyl compounds or their synthetic equivalents. For instance, the Hantzsch pyridine synthesis, while classically used for dihydropyridines, can be modified to yield pyridines. A plausible, though not widely cited for this specific target, approach would involve the condensation of an α,β-unsaturated carbonyl compound, a β-ketoester, and an ammonia source to construct the pyridine ring with the necessary substituents that could be later converted to the carboxyl and aminomethyl groups.

A more direct and frequently employed strategy begins with a pre-formed picolinic acid derivative, such as 6-(aminomethyl)picolinic acid or a protected precursor. The conversion of the carboxylic acid group to its corresponding ethyl ester is a critical step. Fischer-Speier esterification is a common and effective method. umsl.edu This acid-catalyzed reaction typically involves refluxing the picolinic acid starting material in an excess of ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). umsl.edu For example, a general procedure involves suspending the picolinic acid derivative in methanol (B129727) (which can be substituted with ethanol) and adding a catalytic amount of concentrated H₂SO₄, followed by refluxing for an extended period, often up to 24 hours, to drive the reaction to completion. umsl.edu

Introduction of the Aminomethyl Group

The introduction of the aminomethyl (-CH₂NH₂) group at the 6-position of the picolinate ester is a key transformation. This can be accomplished through several synthetic routes, most notably via the reduction of a nitrile or an aldehyde precursor.

Direct functionalization pathways offer a more concise route to the target molecule. One such approach could involve starting with ethyl 6-methylpicolinate. The methyl group could be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation to form ethyl 6-(bromomethyl)picolinate. This intermediate could then undergo nucleophilic substitution with an amine source, such as ammonia or, more commonly, a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection to yield the primary amine.

Reductive amination provides a reliable and widely used method for synthesizing aminomethylpyridines. ontosight.ai This strategy can proceed from either a cyano or an aldehyde precursor.

From a 6-Cyanopicolinate Precursor: The synthesis often starts with the corresponding 6-cyano derivative, ethyl 6-cyanopicolinate. The cyano group can be catalytically hydrogenated to the aminomethyl group. nih.gov Common catalysts for this transformation include Raney Nickel and Palladium on charcoal (Pd/C). umsl.edunih.gov The hydrogenation is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. nih.gov One study noted that for the reduction of a related cyanopyridine, palladium on charcoal was the most reliable catalyst. nih.gov

From a 6-Formylpicolinate Precursor: An alternative reductive amination pathway involves the reaction of ethyl 6-formylpicolinate with an amine source, followed by reduction of the resulting imine. Direct reductive amination involves a one-pot reaction of the aldehyde, ammonia (or an ammonium (B1175870) salt), and a reducing agent. scielo.org.mx Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The use of NaBH₄ activated by solid acids like boric acid or p-toluenesulfonic acid under solvent-free conditions has been shown to be an effective method for the reductive amination of various aldehydes. organic-chemistry.org This method is advantageous due to the use of inexpensive and safe reagents. organic-chemistry.org

Comparison of Reductive Precursors for Aminomethyl Group Introduction
PrecursorTypical ReagentsGeneral ConditionsKey AdvantagesReference
Ethyl 6-cyanopicolinateH₂, Raney Ni or Pd/CHydrogen atmosphere, various solvents (e.g., methanol, ethanol)High yield, clean conversion of the nitrile group. nih.gov
Ethyl 6-formylpicolinateNH₃/NH₄Cl, NaBH₄ or NaBH₃CNOne-pot reaction, often at room temperature. Can be performed with acid activators.Milder conditions compared to catalytic hydrogenation, avoids high-pressure H₂. scielo.org.mxorganic-chemistry.org

The primary amino group is nucleophilic and can interfere with subsequent reaction steps. organic-chemistry.org Therefore, it is often necessary to temporarily "protect" it with a chemical moiety that renders it unreactive. pressbooks.pub This protecting group must be stable to the desired reaction conditions and easily removable later in the synthesis. pressbooks.pubweebly.com

In syntheses where the aminomethyl group is introduced early, or in subsequent modification steps, protecting groups are crucial. The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.orgweebly.com

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable under a wide range of non-acidic conditions. Deprotection is conveniently achieved under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govorganic-chemistry.org

Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its stability and its removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a condition that is often compatible with other functional groups. weebly.com

Common Protecting Groups for the Amino Group
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic acid (TFA)) nih.govorganic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) weebly.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) organic-chemistry.orgweebly.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The conversion of the nitrile group in ethyl 6-cyanopicolinate to a primary amine via catalytic hydrogenation is a key synthetic step. The primary challenge in this process is to maximize the yield of the desired primary amine, Ethyl 6-(aminomethyl)picolinate, while minimizing the formation of secondary and tertiary amine impurities. The selectivity of the reaction is highly dependent on a number of factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

Research into the reduction of nitriles has shown that catalyst selection is crucial. Palladium on carbon (Pd/C) and Raney Nickel are commonly employed for this transformation. However, the formation of byproducts through the reaction of the initially formed primary amine with intermediate imines can be a significant issue. To address this, catalyst systems are often modified. For instance, the addition of other metals to create bimetallic or multi-metallic catalysts can significantly alter selectivity. Studies on related hydrogenations have shown that parameters such as solvent choice and the presence of additives can dramatically impact reaction outcomes. In one study, using tetrahydrofuran (B95107) (THF) as a solvent instead of ethyl acetate (B1210297) increased the reaction rate and yield, though it also led to the formation of different side products that needed to be addressed. arkat-usa.org

The optimization of reaction parameters is a multi-faceted process. Key variables that are often manipulated to enhance yield and selectivity are detailed below.

Key Optimization Parameters for Nitrile Hydrogenation:

Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading can increase the reaction rate, it can also lead to over-reduction or side reactions if not carefully controlled. Optimization studies aim to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.

Hydrogen Pressure: While it might be assumed that higher hydrogen pressure would straightforwardly lead to better results, this is not always the case. In some catalytic systems, a moderate pressure is optimal, and increasing it further does not significantly improve conversion rates, indicating that other steps in the catalytic cycle may be rate-limiting. nih.gov

Temperature: Temperature affects the rate of reaction and the formation of byproducts. Higher temperatures can accelerate the reaction but may also promote the formation of secondary and tertiary amines. An optimal temperature must be established to ensure a clean and efficient conversion. For example, some hydrogenations show full conversion at elevated temperatures like 135 °C under a specific hydrogen pressure. nih.gov

Solvent and Additives: The solvent can influence catalyst activity and selectivity. Solvents like ethanol, methanol, or THF are common. Additives, such as acids or bases, can also be used to control the reaction. For instance, the use of triethylamine (B128534) as a base can be more effective than other bases in neutralizing acidic byproducts that may form during the reaction. arkat-usa.org The presence of even small amounts of water can hinder the reaction by impeding hydrogen adsorption onto the catalyst surface. arkat-usa.org

The following table summarizes findings from an optimization study on a catalytic hydrogenation process, illustrating how systematic variation of conditions can lead to improved outcomes. While this example is for a different, but structurally related molecule, the principles of optimization are directly applicable.

ParameterInitial ConditionOptimized ConditionImpact on Outcome
SolventEthyl AcetateTetrahydrofuran (THF)Shorter reaction time, greater yield. arkat-usa.org
BaseSodium AcetateTriethylamineMore effective neutralization of acidic byproducts. arkat-usa.org
Water ContentNot controlledMinimizedReduced formation of dimeric side products. arkat-usa.org
Catalyst Pre-treatmentNonePre-hydrogenationEnsures active catalyst surface, minimizes side reactions. arkat-usa.org

Ultimately, the goal is to develop a robust process that consistently provides high yields (e.g., >90%) and high purity (e.g., >97%) of this compound.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and various byproducts. A systematic purification strategy is therefore essential to isolate this compound in high purity. The most common techniques employed are extraction, chromatography, and recrystallization. google.com

The initial workup of the reaction mixture typically involves filtering off the heterogeneous catalyst. This is followed by an extraction procedure. The organic layer, containing the product, is washed with water or brine to remove water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude product.

Flash Column Chromatography:

For many organic compounds, flash column chromatography is the purification method of choice due to its efficiency and speed. biotage.comphenomenex.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase is pushed through under pressure. phenomenex.com

Stationary Phase: The most common stationary phase is silica (B1680970) gel with a particle size of 40-63 μm. orgsyn.org For certain applications, other materials like basic alumina (B75360) might be used. google.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is chosen based on the polarity of the compounds to be separated. Common systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate. google.combiotage.com For more polar compounds, a mixture like dichloromethane and methanol is often used. biotage.com A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate compounds with a range of polarities.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For related aminopicolinate structures, solvents like acetone (B3395972) have been successfully used for recrystallization. acs.org

The following table outlines common purification methods that can be applied to this compound and related compounds.

TechniqueStationary/Mobile Phase or SolventTypical Purity/Yield AchievedNotes
Flash ChromatographySilica Gel / Hexane-Ethyl Acetate Gradient>98% PurityEffective for removing byproducts with different polarities. google.combiotage.com
Flash ChromatographyAlumina / Ethyl Acetate-HexaneHigh PurityUseful when the compound is sensitive to the acidic nature of silica gel. google.com
RecrystallizationAcetoneHigh Purity, variable yieldEffective for removing closely related impurities if a suitable solvent is found. acs.org
RecrystallizationEthanol75-85% YieldA common solvent for recrystallizing polar organic compounds. smolecule.com

The final isolated product, often a solid or an oil, is typically characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. The compound may be isolated as the free base or as a hydrochloride salt, which is often a more stable, crystalline solid. bldpharm.com

Chemical Reactivity and Mechanistic Studies of Ethyl 6 Aminomethyl Picolinate

Reactions at the Ester Functional Group

The ethyl ester group in ethyl 6-(aminomethyl)picolinate is a key site for various chemical reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functional group can undergo hydrolysis, typically in the presence of an acid or base catalyst, to yield the corresponding carboxylic acid, 6-(aminomethyl)picolinic acid. psu.edu The rate of base-catalyzed hydrolysis of picolinate (B1231196) esters can be significantly accelerated by the presence of metal ions like Cu(II) and Ni(II). researchgate.netresearchgate.net For instance, the base hydrolysis of ethyl picolinate can be accelerated by a factor of up to 3.3 x 10⁷ in the presence of certain palladium complexes. researchgate.net This catalytic effect is often attributed to the formation of a chelate structure involving the metal ion, the pyridine (B92270) nitrogen, and the ester group, which activates the carbonyl carbon towards nucleophilic attack by a hydroxide (B78521) ion. researchgate.netpsu.edu

Transesterification: Transesterification involves the reaction of the ethyl ester with another alcohol to form a different ester. This process can be catalyzed by acids, bases, or enzymes. For example, the transesterification of ethyl esters with methanol (B129727) can be achieved using a porous phenolsulphonic acid-formaldehyde resin as a heterogeneous catalyst. researchgate.net In the context of biodiesel production, transesterification of triglycerides with alcohols like methanol or ethanol (B145695) is a fundamental reaction. conicet.gov.ar

Amidation and Amine Exchange Reactions

Amidation: The ester group can react with amines to form amides. This reaction is crucial in the synthesis of various compounds, including pharmaceuticals. For instance, ethyl picolinate can be coupled with benzylamine (B48309) to form the corresponding amide, with the reaction being favored under more basic conditions. nih.gov The use of enzymes can also facilitate amide formation in aqueous environments. nih.gov In a specific example, 4-amino-3-chloro-5-fluoro-6-(4-chlorophenyl)pyridine-2-carboxylic acid can be reacted with benzylamine in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to form the corresponding N-benzylpicolinamide. google.com

Reactivity of the Primary Amine Moiety

The primary amine group on the aminomethyl substituent is a nucleophilic center and participates in a range of chemical transformations.

Acylation and Alkylation Reactions

Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. This is a common strategy for introducing various functional groups onto the molecule. ambeed.com

Alkylation: The nitrogen of the primary amine can undergo alkylation with alkyl halides or other alkylating agents. For example, the N-alkylation of a methylamino group can occur. smolecule.com

Schiff Base Formation and Iminization

The primary amine of this compound can react with aldehydes or ketones to form Schiff bases, which contain an imine (C=N) functional group. nih.govresearchgate.net Schiff bases derived from substituted picolinates are of interest in coordination chemistry and have been studied for their catalytic activities. nih.govresearchgate.net For example, Schiff bases can be synthesized by reacting a primary amine with a benzaldehyde (B42025) derivative. nih.gov

Cyclization Reactions Involving the Aminomethyl Group

The aminomethyl group can participate in cyclization reactions to form various heterocyclic structures. These reactions are valuable in synthetic organic chemistry for constructing complex molecular frameworks. nih.gov For instance, intramolecular cyclization can be acid-catalyzed. nih.gov The aminomethyl group can be a key component in the formation of multi-armed molecules through condensation and cyclization reactions. rsc.org

Interactive Data Tables

Table 1: Reactions at the Ester Functional Group of Ethyl Picolinate Derivatives

Reaction TypeReactantsCatalyst/ConditionsProductReference
HydrolysisEthyl Picolinate, WaterBase (e.g., NaOH), Pd(II) complexPicolinic Acid researchgate.net
TransesterificationEthyl Heptanoate, MethanolPorous Phenolsulphonic Acid-Formaldehyde Resin, 80°CMethyl Heptanoate researchgate.net
AmidationEthyl Picolinate, BenzylaminepH 9.5 (CHES buffer)N-Benzylpicolinamide nih.gov

Table 2: Reactions of the Primary Amine Moiety

Reaction TypeReactantReagentProduct TypeReference
AcylationPrimary AmineAcid ChlorideAmide ambeed.com
AlkylationPrimary AmineAlkyl HalideSecondary or Tertiary Amine smolecule.com
Schiff Base FormationPrimary AmineAldehyde/KetoneImine (Schiff Base) nih.govresearchgate.net
CyclizationAminomethyl GroupVariousHeterocycle nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (NAS). The substituents on the this compound ring further modulate this reactivity. The electron-withdrawing ethyl carboxylate group at the 2-position deactivates the ring towards electrophiles, while the aminomethyl group at the 6-position has a more complex influence.

The general mechanism for EAS involves the attack of an electrophile by the aromatic ring's π-system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For pyridine, electrophilic attack is most likely to occur at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions is significantly destabilized by the adjacent positively charged nitrogen atom. In this compound, the presence of the deactivating ester group would further slow down any potential EAS reactions.

Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (2-, 4-, and 6-positions). The presence of a good leaving group at these positions is typically required for NAS to proceed. In a related example, the reaction of 4-substituted 6-chloro-derivatives of imidazo[4,5-c]pyridines with various nucleophiles has been demonstrated, followed by catalytic hydrogenation to remove the chloro group. researchgate.net While this compound does not possess an inherent leaving group on the ring, transformations of the existing functional groups could precede a substitution reaction. For instance, derivatization of the aminomethyl group could alter the ring's electronic properties or provide a pathway for more complex reactions.

Catalytic Transformations Involving this compound

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures, particularly fused bicyclic systems like imidazo[1,5-a]pyridines. These transformations are often catalyzed and proceed through cyclization reactions.

One notable application is the synthesis of substituted imidazo[1,5-a]pyridines. google.com This class of compounds is of interest in medicinal chemistry. The synthesis can involve the reaction of this compound with various reagents to construct the second ring. For example, a multi-step synthesis can lead to the formation of compounds like ethyl 6,7-dichloroimidazo[1,5-a]pyridine-5-carboxylate. google.com A general approach for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines involves the treatment of ketimines derived from di-2-pyridyl ketone with LDA and benzophenone, or the reaction of benzylamine with di-2-pyridyl ketone in the presence of boron trifluoride etherate. researchgate.net Another method involves reacting 2-(aminomethyl)-pyridine with ethyl dithioacetate to yield 3-methylimidazolo[1,5-a]pyridine. researchgate.net These examples highlight the utility of the 2-(aminomethyl)pyridine scaffold, which is the core of this compound, in constructing fused heterocyclic systems through catalytic or mediated cyclization reactions.

The general synthetic strategy often involves an initial reaction at the aminomethyl group, followed by an intramolecular cyclization that engages the pyridine nitrogen. The specific conditions and catalytic systems employed would depend on the desired substitution pattern on the resulting imidazo[1,5-a]pyridine (B1214698) ring system.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations involving this compound. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, valuable information can be inferred from studies on closely related picolinate esters and aminomethylpyridine derivatives.

Reaction Kinetics: Kinetic studies have been performed on the hydrolysis of various picolinate esters, often catalyzed by metal ions. The hydrolysis of ethyl picolinate, a structurally similar compound, has been shown to be substantially accelerated by the presence of metal ions like Palladium(II). researchgate.net For instance, the base hydrolysis of ethyl picolinate is accelerated by a factor of 3.3 x 10⁷ in the presence of [Pd(bipy)(H₂O)₂]²⁺. researchgate.net The mechanism is believed to involve the formation of a complex where the metal ion activates the ester's carbonyl group towards nucleophilic attack by a hydroxide ion. researchgate.netresearchgate.net

The kinetics of hydrolysis for a series of α-amino-acid methyl and ethyl esters have been studied, showing a correlation between the hydrolysis rate and the polar substituent constant (σ*). researchgate.net This suggests that the electronic effects of the substituents play a significant role in the reaction rate. For this compound, both the pyridine nitrogen and the aminomethyl group would influence the electronic environment of the ester and thus its rate of hydrolysis.

EsterMetal Ion CatalystRate Enhancement Factor
Ethyl Picolinate[Pd(bipy)(H₂O)₂]²⁺3.3 x 10⁷
Ethyl 6-carboxypicolinateNi²⁺2.7 x 10⁴
Ethyl 6-carboxypicolinateCu²⁺1.3 x 10⁵
Table based on data from related picolinate esters. researchgate.netresearchgate.net

Thermodynamic Considerations: The aminomethyl and picolinate moieties of this compound make it an effective chelating ligand for various metal ions. Thermodynamic stability constants (log K) have been determined for numerous complexes involving picolinate-based ligands. nih.govresearchgate.net For example, the stability of Mn(II) complexes with ligands containing picolinate units has been extensively studied to improve their properties for applications like MRI contrast agents. researchgate.net

A recent study on the gallium(III) complex with a tripodal picolinate-based chelator, Tpaa (6,6′,6″-(nitrilotris(methylene))tripicolinic acid), which shares structural motifs with this compound, reported a high thermodynamic stability with a log KGaL of 21.32. acs.org The protonation constants of the ligand and the stability constants of the metal complexes are crucial thermodynamic parameters. These are typically determined by pH-potentiometric titrations. nih.govresearchgate.net The thermodynamic parameters (ΔH, ΔS, and ΔG) associated with complex formation can be calculated from the temperature dependence of the stability constants, providing a deeper understanding of the driving forces of the reaction. researchgate.net The chelation process is often spontaneous and can be either endothermic or exothermic, with a favorable entropy change. researchgate.net

Ligand SystemMetal Ionlog K (Stability Constant)
TpaaGa(III)21.32
DPAAA³⁻Mn(II)Not specified
DPAPhA²⁻Mn(II)Not specified
Table showing stability constants for related picolinate-based ligands. researchgate.netacs.org

Derivatization and Analog Design Based on Ethyl 6 Aminomethyl Picolinate

Synthesis of Substituted Picolinate (B1231196) Analogs

Modification of the pyridine (B92270) ring of ethyl 6-(aminomethyl)picolinate is a key strategy for modulating the electronic properties and steric profile of the molecule. These modifications can influence chelation behavior, receptor binding, and pharmacokinetic properties.

One common approach involves the introduction of substituents onto the pyridine ring. Halogenation, for instance, at the 5-position of the pyridine ring can enhance lipophilicity, potentially improving membrane penetration. While direct halogenation of the this compound scaffold requires careful control to avoid side reactions, building the substituted ring from precursors is a viable alternative.

A general strategy for creating substituted picolinates involves multi-component reactions. For example, a variety of substituted picolinates can be synthesized through the condensation of ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various substituted aldehydes. nih.gov This method allows for the incorporation of a wide range of functional groups on the pyridine ring, which could then be further elaborated to include the aminomethyl side chain.

Another approach is the palladium-catalyzed cross-coupling of a pre-functionalized pyridine ring. For instance, a 6-chloropicolinate derivative can react with an organometallic compound to introduce new aryl or alkyl groups onto the ring. google.com The aminomethyl group would typically be introduced at a later stage or be protected during the coupling reaction.

Table 1: Examples of Synthetic Strategies for Substituted Picolinates This table is generated based on established chemical principles and published synthetic strategies for picolinate derivatives.

Strategy Reagents/Catalyst Position of Substitution Resulting Moiety Reference
Multi-component Reaction Substituted Aldehyde, Ammonium Acetate, Malononitrile 4-position Aryl, Heteroaryl nih.gov
Suzuki Coupling Arylboronic acid, Pd Catalyst 6-position (from 6-halo precursor) Aryl google.com

Modification of the Aminomethyl Side Chain

The primary amine of the aminomethyl group is a highly versatile functional handle for derivatization. It can readily undergo acylation, alkylation, and sulfonylation, or be used in peptide coupling to generate a diverse range of analogs.

It has been reported that 6-(aminomethyl)picolinic acid can participate in standard peptide coupling reactions, similar to canonical amino acids. tu-dortmund.de This allows for its incorporation into peptide chains, where the picolinate moiety can act as a metal-chelating residue or a turn-inducing element. The primary amine is typically protected with a tert-butyloxycarbonyl (Boc) group during such syntheses. tu-dortmund.de

Acylation with various carboxylic acids or their activated derivatives (e.g., acid chlorides) yields amide analogs. This modification is often used in drug design to introduce new pharmacophoric elements or to modulate solubility and metabolic stability. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Reductive amination is another key transformation. The amine can react with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield secondary or tertiary amines. nih.gov This method allows for the introduction of a wide variety of alkyl and arylalkyl substituents.

Table 2: Common Modifications of the Aminomethyl Group This table summarizes common chemical transformations for primary amines applicable to the scaffold.

Reaction Type Reagent Class Functional Group Formed
Acylation Acid Chlorides, Carboxylic Acids (with coupling agents) Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ Secondary/Tertiary Amine
Peptide Coupling Boc/Fmoc-protected amino acids, Coupling agents Peptide Bond

Preparation of Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound framework can be used to construct more complex heterocyclic systems. The aminomethyl and picolinate functionalities can serve as reactive handles to build new rings, leading to novel scaffolds with unique three-dimensional structures and properties.

One strategy involves the reaction of the aminomethyl group with bifunctional electrophiles to form a new heterocyclic ring. For example, condensation with a β-keto ester could lead to the formation of a dihydropyrimidinone ring fused or linked to the pyridine.

Another approach uses the scaffold to create ligands for metal complexes, where the resulting structure can be considered a large heterocyclic system. The picolinate moiety, along with the aminomethyl nitrogen and the pyridine nitrogen, can form a tridentate chelate with a metal ion. beilstein-journals.org These metal complexes themselves are complex heterocyclic derivatives. For example, ruthenium complexes bearing picolinate ligands have been synthesized and studied for their catalytic activity in olefin metathesis. beilstein-journals.org

Furthermore, the aminomethyl group can be converted into other functionalities that facilitate cyclization. For instance, oxidation of the amine to a nitrile, followed by reaction with a suitable dinucleophile, can be a pathway to various nitrogen-containing heterocycles. The synthesis of quinoline (B57606) scaffolds, for example, can be achieved through the cyclization of an amine with an appropriate partner. acs.org

Development of Prodrugs and Pro-ligands

The concept of a prodrug involves modifying a biologically active molecule to improve its pharmacokinetic or pharmacodynamic properties, with the active drug being released in vivo through enzymatic or chemical cleavage. ijpsonline.commdpi.com this compound and its derivatives are amenable to several prodrug strategies.

The carboxylic acid ester of the picolinate can be considered a "pro-ligand," where the ethyl group is hydrolyzed by esterases in vivo to release the active chelating agent, 6-(aminomethyl)picolinic acid. This strategy can improve oral bioavailability by masking the polar carboxylic acid group. ijpsonline.com

The aminomethyl group can be modified to create prodrugs. For example, forming an amide linkage with an amino acid can create a dipeptide-like prodrug. Such prodrugs can be designed to target peptide transporters for improved absorption. mdpi.com Upon enzymatic cleavage of the amide bond, the parent amine is released.

Another strategy is the formation of N-Mannich bases, which can improve the solubility and absorption of the parent drug. ijpsonline.com These are formed by reacting the amine with formaldehyde (B43269) and a secondary amine, and are designed to hydrolyze under physiological conditions.

Table 3: Prodrug Strategies for the this compound Scaffold This table outlines potential prodrug modifications based on general principles.

Moiety Modified Prodrug Type Cleavage Mechanism Potential Advantage Reference
Ethyl Ester Pro-ligand Esterase-mediated hydrolysis Improved bioavailability ijpsonline.com
Aminomethyl Group Amide (with amino acids) Peptidase-mediated hydrolysis Targeted uptake via peptide transporters mdpi.com
Aminomethyl Group Carbamate Enzymatic/Chemical hydrolysis Controlled release nih.gov

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for solid-phase library synthesis.

A common strategy involves immobilizing the scaffold onto a solid support (resin) via one of its functional groups, performing a series of reactions on the other functional group, and then cleaving the final products from the resin. nih.gov

Route 1: Immobilization via the Amine The aminomethyl group can be attached to a resin functionalized with an electrophilic linker, such as a formyl group (for reductive amination) or an activated carboxylic acid. nih.gov Once anchored, the picolinate ester remains available for modification. For instance, the ester could be hydrolyzed to the carboxylic acid and then coupled with a library of amines to generate a diverse set of amides. Cleavage from the resin would then release the final amide derivatives.

Route 2: Immobilization via the Carboxylate Alternatively, the ethyl ester can be hydrolyzed to 6-(aminomethyl)picolinic acid. The resulting carboxylic acid can then be coupled to an amine-functionalized resin (e.g., Rink amide resin). This leaves the aminomethyl group free in solution for derivatization. A library of aldehydes could be used for reductive amination, or a set of acid chlorides could be used for acylation. mdpi.com Final cleavage, typically with an acid like trifluoroacetic acid (TFA), releases the library of derivatized compounds. nih.gov

This approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired biological or chemical properties. nih.gov

Coordination Chemistry of Ethyl 6 Aminomethyl Picolinate

Ligand Properties of Ethyl 6-(aminomethyl)picolinate

The coordination capabilities of this compound are dictated by the presence of several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the aminomethyl group, and the oxygen atoms of the ethyl ester group.

Chelating Capabilities of the Pyridine Nitrogen, Ester Oxygen, and Aminomethyl Nitrogen

This compound features a pyridine nitrogen and an aminomethyl nitrogen, which can act as Lewis bases, donating their lone pairs of electrons to a metal center. The ethyl ester group introduces two oxygen atoms, the carbonyl oxygen and the ether oxygen, which also have lone pairs available for coordination. The relative positions of these donor atoms allow for the formation of stable chelate rings, which are five- or six-membered rings that include the metal ion.

The simultaneous coordination of the pyridine nitrogen and the aminomethyl nitrogen to a metal center would form a five-membered chelate ring, a stable and common arrangement in coordination chemistry. The involvement of the carbonyl oxygen of the ester group in coordination with the pyridine nitrogen would also result in a five-membered chelate ring.

Denticity and Coordination Modes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Based on its structure, this compound can be predicted to exhibit different denticities and coordination modes depending on the reaction conditions, the nature of the metal ion, and the steric environment.

Bidentate Coordination: The most probable coordination mode for this compound is as a bidentate ligand. This can occur in two primary ways:

N,N'-chelation: Involving the pyridine nitrogen and the aminomethyl nitrogen. This mode is common for ligands containing a 2-(aminomethyl)pyridine moiety.

N,O-chelation: Involving the pyridine nitrogen and the carbonyl oxygen of the ester group. This is a characteristic coordination mode for picolinate-based ligands. tcichemicals.com

Tridentate Coordination: It is also conceivable that this compound could act as a tridentate ligand, coordinating through the pyridine nitrogen, the aminomethyl nitrogen, and one of the ester oxygens. This would likely lead to the formation of two fused five-membered chelate rings, a highly stable arrangement. The ability of similar picolinate-based ligands to act as tridentate donors has been documented.

Synthesis and Characterization of Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not readily found in the literature, general methods for the synthesis of similar complexes can be inferred. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating. Characterization of the resulting complexes would rely on standard techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of stable complexes with this compound. The geometry of these complexes would be influenced by the coordination number of the metal ion and the denticity of the ligand. For example, a 1:2 complex of a divalent metal ion with the ligand acting in a bidentate N,N' fashion could result in a tetrahedral or square planar geometry. If the ligand were to act as a tridentate donor, a 1:2 complex could adopt an octahedral geometry. The study of related aminopyridine transition metal complexes has shown a wide range of coordination numbers and geometries. ekb.egnih.gov

Table 1: Predicted Geometries of Transition Metal Complexes with this compound

Metal-to-Ligand RatioLigand DenticityPredicted Geometry
1:1BidentateCould be part of a larger coordination sphere
1:2BidentateTetrahedral, Square Planar
1:1TridentateCould be part of a larger coordination sphere
1:2TridentateOctahedral

This table is predictive and based on the coordination chemistry of analogous ligands.

Lanthanide and Actinide Complexes

Lanthanide and actinide ions are characterized by their high coordination numbers (typically 8-12) and their preference for oxygen-donating ligands. Therefore, it is highly probable that this compound would coordinate to these f-block elements primarily through its picolinate (B1231196) (N,O-chelation) moiety. The aminomethyl group might or might not be involved in coordination, depending on steric factors and the specific lanthanide or actinide ion. The coordination of picolinate-based ligands to lanthanides is a well-established area of research, often resulting in complexes with interesting photophysical properties. rsc.orgnih.govacs.org

Main Group Metal Adducts

The formation of adducts between main group metal salts and this compound is also a possibility. The coordination would likely occur through the nitrogen and oxygen donor atoms of the ligand. The resulting structures would depend on the size and Lewis acidity of the main group metal ion, as well as the stoichiometry of the reaction. Studies on adducts of main group metal halides with pyridine-based ligands have shown diverse structural motifs.

Structural Elucidation of Coordination Compounds

The structural elucidation of metal complexes is fundamental to understanding their properties. X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a coordination compound. While specific crystal structures for this compound complexes are not yet reported, extensive studies on related picolinate and aminopicolinate complexes provide valuable insights into their likely structural motifs.

For instance, studies on nickel(II) dipicolinate complexes have revealed distorted octahedral geometries where the nickel ion is coordinated to the pyridine nitrogen and one oxygen atom from each carboxylate group of the dipicolinate ligand, along with other co-ligands such as water or aminopyrimidines. tubitak.gov.tr Similarly, cobalt(II) complexes with amino acid-derived ligands have been shown to adopt slightly distorted octahedral geometries. nih.gov In these structures, the cobalt center is typically coordinated by nitrogen and oxygen atoms from the amino acid and other ligands like 2,2'-bipyridine (B1663995). nih.gov

In zinc(II) complexes with amino acid ligands, a variety of coordination geometries have been observed, ranging from square pyramidal to trigonal bipyramidal and distorted octahedral, depending on the specific amino acid and the presence of other coordinating molecules like water. nih.gov For example, in a glycine (B1666218) complex, the zinc ion exhibits a geometry that is intermediate between square pyramidal and trigonal bipyramidal. nih.gov The coordination environment in these complexes is typically composed of nitrogen and oxygen atoms from the amino acid ligands. nih.gov

A study on copper(II) complexes with a picolinic acid-based bifunctional ligand demonstrated that the coordination geometry can vary from square planar to square-pyramidal depending on the presence of ancillary ligands like 2,2'-bipyridine or 1,10-phenanthroline. nih.gov The primary coordination involves the nitrogen of the pyridine ring and the oxygen of the carboxylate group. nih.gov

Based on these analogous systems, it is anticipated that this compound would act as a bidentate or tridentate ligand. Coordination would likely involve the pyridine nitrogen and the nitrogen of the aminomethyl group, and potentially the carbonyl oxygen of the ester group, leading to the formation of stable five- or six-membered chelate rings. The resulting complexes could exhibit various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other ligands or counter-ions.

Table 1: Crystallographic Data for Selected Analogous Picolinate Complexes

ComplexCrystal SystemSpace GroupMetal Ion GeometryReference
[Ni(2A-4Mpy)(dpc)(H₂O)₂]·2H₂OTriclinicP-1Distorted Octahedral tubitak.gov.tr
[Co(gly)₂(bipy)]ClMonoclinicC2/cDistorted Octahedral nih.gov
[Zn₂(gly)₄(H₂O)₂]--Square Pyramidal/Trigonal Bipyramidal nih.gov
[Cu(DPPA)]·4H₂O--Square Planar nih.gov
[Cu(DPPA)(bpy)]·5H₂O--Square-Pyramidal nih.gov

Note: The data presented in this table is for analogous compounds and not for this compound complexes.

Spectroscopic and Magnetic Properties of Metal-Ethyl 6-(aminomethyl)picolinate Complexes

Spectroscopic techniques and magnetic susceptibility measurements are crucial for characterizing the electronic structure and bonding in metal complexes.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: In the IR spectra of picolinate complexes, characteristic shifts in the vibrational frequencies of the pyridine ring and the carboxylate group upon coordination are observed. For this compound complexes, shifts in the ν(C=N) of the pyridine ring and the ν(C=O) of the ester group would be expected upon coordination to a metal ion. The N-H stretching and bending vibrations of the aminomethyl group would also be affected. For example, in nickel(II) dipicolinate complexes, changes in the IR spectra are consistent with the coordination of the pyridine nitrogen and carboxylate oxygens. tubitak.gov.tr

Magnetic Properties:

The magnetic properties of metal complexes are determined by the number of unpaired electrons in the metal's d-orbitals. gcnayanangal.comyoutube.com

Paramagnetism: Many transition metal complexes with picolinate ligands are paramagnetic due to the presence of unpaired electrons. The effective magnetic moment (μ_eff) can be determined experimentally and provides insight into the electronic configuration of the metal ion. For example, high-spin octahedral cobalt(II) (d⁷) complexes are expected to have three unpaired electrons and exhibit significant paramagnetism. gcnayanangal.com

Antiferromagnetic Coupling: In polynuclear complexes, where metal centers are in close proximity, magnetic exchange interactions can occur. Antiferromagnetic coupling, where the spins of adjacent metal ions align in opposite directions, is a common phenomenon. For instance, some binuclear chromium(III) picolinate complexes exhibit antiferromagnetic interactions. researchgate.net

The magnetic properties of this compound complexes would be highly dependent on the choice of the metal ion and the resulting structure of the complex. Mononuclear complexes of metals like copper(II) (d⁹) would be paramagnetic with one unpaired electron, while polynuclear structures could lead to more complex magnetic behaviors.

Table 2: Spectroscopic and Magnetic Data for Selected Analogous Picolinate Complexes

ComplexKey IR Bands (cm⁻¹)UV-Vis λ_max (nm)Magnetic Moment (μ_eff, B.M.)Reference
[Ni(2A-4Mpy)(dpc)(H₂O)₂]·2H₂O--- tubitak.gov.tr
[Co(picolinate)₂]C=O, C=N, M-O-- orientjchem.org
[Ni(picolinate)₂]C=O, C=N, M-O28,089 (cm⁻¹)- orientjchem.org
[Cu(picolinate)₂]C=O, C=N, M-O15,290 (cm⁻¹)- orientjchem.org

Note: The data presented in this table is for analogous compounds and not for this compound complexes. Detailed numerical values were not available in all cited sources.

Reactivity and Catalytic Activity of Metal Complexes

Metal complexes are widely studied for their reactivity and catalytic applications. Picolinate-based complexes have shown promise in various catalytic transformations.

The reactivity of metal complexes of this compound would be influenced by the nature of the metal center, its coordination environment, and the electronic and steric properties of the ligand itself. The aminomethyl group could participate in reactions or influence the reactivity at the metal center.

Catalytic Activity:

Oxidation Reactions: Copper complexes are well-known catalysts for a variety of oxidation reactions. For example, copper complexes immobilized on coal-bearing kaolin (B608303) have been shown to catalyze the allylic ester synthesis via C(sp³)–H bond activation. nih.gov It is plausible that copper complexes of this compound could exhibit similar catalytic activity in oxidation reactions.

Coupling Reactions: Copper complexes have also been employed as catalysts in C-N bond-forming reactions, such as the Chan-Lam coupling. mdpi.com Copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in the coupling of benzimidazole (B57391) derivatives with arylboronic acids. mdpi.com

Polymerization Reactions: Cobalt complexes with amino acid ligands have been investigated for their ability to catalyze the ring-opening polymerization of rac-lactide. nih.gov This suggests that cobalt complexes of this compound could potentially be explored as catalysts for polymerization reactions.

The catalytic potential of metal complexes derived from this compound remains an unexplored area of research. However, the diverse catalytic activities observed for structurally related picolinate complexes suggest that this ligand could be a valuable platform for the development of new and efficient catalysts for a range of organic transformations.

Biological Investigations and Mechanistic Insights for Ethyl 6 Aminomethyl Picolinate

In Vitro Screening Methodologies and Assays

In vitro screening methodologies are crucial for evaluating the biological activity of compounds like Ethyl 6-(aminomethyl)picolinate. These methods allow for the rapid assessment of a compound's effects on specific biological targets in a controlled laboratory setting.

Commonly employed assays include:

Cytotoxicity Assays: These assays are used to determine the toxicity of a compound against various cell lines. For instance, in the study of analogs of HA 14-1, a Bcl-2 protein antagonist, in vitro cytotoxicities were evaluated against Jurkat cells with varying levels of Bcl-2 and Bcl-XL proteins, as well as a non-small-cell lung carcinoma cell line (NCI-H460). nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, dual PI3K/HDAC inhibitors were screened against PI3K and HDAC enzymes to determine their inhibitory activities. nih.gov

Binding Assays: These assays are used to determine the affinity of a compound for its biological target. In the evaluation of HA 14-1 analogs, their binding interactions with antiapoptotic proteins like Bcl-2, Bcl-XL, and Bcl-w were assessed by their ability to compete with a Bak peptide. nih.gov

Cellular Thermal Shift Assay (CETSA): This method is used to demonstrate target engagement within cells. For example, CETSA was used to show the engagement of PI3Kδ and HDAC6 by the dual inhibitor 48c in MV411 cells. nih.gov

Target Identification and Binding Studies

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound and its analogs, various studies have focused on identifying their biological targets and characterizing their binding interactions.

Antiapoptotic Bcl-2 Proteins: Structure-activity relationship (SAR) studies of analogs of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) have shown that these compounds bind to antiapoptotic Bcl-2 proteins, including Bcl-2, Bcl-XL, and Bcl-w. nih.gov The binding of these small molecules was evaluated by their ability to compete against a Bak peptide that binds to these proteins. nih.gov

P2Y12 Receptor: Ethyl 6-aminonicotinate acyl sulfonamides, which are structurally related to this compound, have been identified as potent antagonists of the P2Y12 receptor. nih.gov

Mitochondrial Cytochrome b: Cyclopropyl carboxamide analogs, which share structural similarities with some picolinate (B1231196) derivatives, have been found to target cytochrome b (complex III) in the mitochondrial electron transport chain of Plasmodium falciparum. nih.gov

PI3K and HDAC Enzymes: Quinazolin-4-one-based hydroxamic acids have been designed as dual inhibitors of PI3K and HDAC enzymes. nih.gov Binding studies have shown high potency and selectivity against PI3Kγ, δ and HDAC6 enzymes. nih.gov

Metal Ion Binding: Picolinate-based ligands are known for their ability to chelate metal ions. researchgate.netresearchgate.net For example, the tripodal picolinate chelator Tpaa has been shown to coordinate with Ga(III) ions. acs.org This property is relevant for applications in radiolabeling and imaging.

Enzymatic Inhibition and Activation Mechanisms

The ability of this compound and its derivatives to modulate enzyme activity is a key aspect of their biological function.

Enzyme Inhibition:

PI3K/HDAC Inhibition: A series of quinazolin-4-one based hydroxamic acids were designed as dual inhibitors of PI3K and HDAC enzymes. nih.gov These compounds showed potent and selective inhibition of PI3Kγ, δ and HDAC6 enzymes, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

New Delhi Metallo-beta-lactamase (NDM-1) Inhibition: Isosteres of dipicolinic acid (DPA) have been investigated as inhibitors of NDM-1. escholarship.org The identity of the isostere was found to impact both the inhibition value and the mechanism of inhibition. escholarship.org

Aldolase (B8822740) Inhibition: 6-(phosphonomethyl)picolinic acid has been shown to inhibit M. tuberculosis aldolase in a time-dependent, competitive manner. acs.org

Enzyme Activation: Information regarding the activation of enzymes by this compound is not prevalent in the reviewed literature. The primary focus of research has been on its role and the role of its analogs as inhibitors.

Cellular Uptake and Intracellular Localization Studies

Understanding how a compound enters cells and where it localizes within the cell is essential for determining its mechanism of action and potential therapeutic applications.

Lipid Solubility: The ethyl ester group in compounds like this compound can improve lipid solubility, which may facilitate its passage across cell membranes. smolecule.com

Intracellular Targeting: The specific intracellular localization of this compound itself is not extensively detailed in the provided search results. However, studies on related compounds provide some insights. For example, the efficacy of Bcl-2 antagonists suggests that these compounds must reach the mitochondria where Bcl-2 proteins are located. nih.gov Similarly, inhibitors of nuclear enzymes like HDACs must be able to enter the nucleus. nih.gov

Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids

This compound and its analogs can interact with various biomolecules, leading to their observed biological effects.

Proteins: The primary interactions of this compound analogs are with proteins, particularly enzymes and receptors. As discussed in previous sections, these include antiapoptotic Bcl-2 proteins nih.gov, the P2Y12 receptor nih.gov, and enzymes like PI3K, HDAC nih.gov, and NDM-1 escholarship.org. These interactions are often driven by specific binding pockets and can involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Nucleic Acids: Some picolinate-containing compounds have been shown to interact with nucleic acids. soton.ac.uk The interaction of metal complexes with DNA can occur through non-covalent mechanisms such as intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com The planar aromatic ring of the picolinate moiety could potentially facilitate π-stacking interactions with DNA bases. mdpi.com

Lipids: The ethyl ester group of this compound suggests it has some lipophilicity, which would influence its interaction with lipid bilayers and its ability to cross cell membranes. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are crucial for optimizing the potency and selectivity of a lead compound.

Compound Series Key SAR Findings Reference
HA 14-1 Analogs (Bcl-2 inhibitors) The 6-bromo substituent is not essential for activity and can be replaced with various alkyl groups. A positive correlation exists between binding affinities to antiapoptotic Bcl-2 proteins and in vitro cytotoxicities. nih.gov
Ethyl 6-aminonicotinate acyl sulfonamides (P2Y12 antagonists) Shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide significantly increased potency. Piperidine derivatives showed lower clearance in dogs compared to matched-pair azetidines. nih.gov
Quinazolin-4-one-based hydroxamic acids (PI3K/HDAC inhibitors) 5-substituted quinazolinones were generally more potent than 4-substituted quinazolines. Aryl and heteroaryl linkers showed high potency for PI3Kδ and HDAC6, 8. Swapping an ethyl group with a methyl group at R1 was well-tolerated. nih.gov
Nitazoxanide Analogs (Anti-tubercular agents) Removal or replacement of the phenolic acetate (B1210297) in the parent compound resulted in inactive analogs. Transition to 2-pyridyl analogs led to improved activity and a better selectivity index. acs.org
Pyrido[3,2-d]pyrimidine-based TLR7/8 agonists A dimethylamine (B145610) moiety provided potent and near-equipotent TLR7 and TLR8 agonistic activities. Methylation of the tertiary amine significantly decreased activity. An additional small substituent was tolerated at the ortho-position of the benzene (B151609) ring. sci-hub.se

Pharmacological Profiling (Excluding Dosage/Administration)

The pharmacological profile of a compound summarizes its biological effects.

Anticancer Activity: Analogs of this compound have shown potential as anticancer agents through the inhibition of antiapoptotic Bcl-2 proteins nih.gov and as dual PI3K/HDAC inhibitors nih.gov. The lead compound 48c, a dual PI3K/HDAC inhibitor, induced necrosis in various cancer cell lines and primary blasts from AML patients while showing no cytotoxicity against normal cells. nih.gov

Antithrombotic Activity: Ethyl 6-aminonicotinate acyl sulfonamides are potent antagonists of the P2Y12 receptor and have shown antithrombotic effects in animal models. nih.gov

Antimicrobial Activity:

Anti-tubercular: Analogs of nitazoxanide, which include picolinate structures, have demonstrated low micromolar activity against Mycobacterium tuberculosis in vitro. acs.org

Antimalarial: Cyclopropyl carboxamides that are structurally related to some picolinate derivatives target cytochrome b in P. falciparum and are active against liver and transmission stages of the parasite. nih.gov

Immunomodulatory Activity: Pyrido[3,2-d]pyrimidine-based compounds have been developed as potent dual agonists of Toll-like receptors 7 and 8 (TLR7/8), leading to the secretion of various cytokines and showing potential for cancer immunotherapy. sci-hub.se

Metal Chelation: Picolinate-based ligands are effective chelators for various metal ions, including Ga(III) and Mn(II), which is relevant for diagnostic imaging applications. researchgate.netacs.org

Computational and Theoretical Studies on Ethyl 6 Aminomethyl Picolinate

Molecular Orbital Theory Calculations and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. brsnc.inutexas.eduwikipedia.org It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule, leading to a more delocalized view of electron distribution compared to valence bond theory. brsnc.inutexas.edu These molecular orbitals are associated with discrete energy levels, and their analysis provides insights into a molecule's reactivity, stability, and spectroscopic properties. pressbooks.pubyoutube.com

A central aspect of MO theory is the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). acs.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally signifies higher reactivity. acs.org

While direct MO calculations for Ethyl 6-(aminomethyl)picolinate are not available, studies on related picolinate (B1231196) derivatives using Density Functional Theory (DFT) provide a framework for what such an analysis would entail. For instance, DFT calculations on picolinate-manganese complexes have been used to analyze HOMO and LUMO energies to understand reactivity and electron transfer processes. acs.org A similar approach for this compound would involve computational software to calculate its electronic structure.

Illustrative Data Table: Predicted Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)Significance
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3Chemical reactivity and stability

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules in computational studies.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are employed to calculate the potential energy of these conformers, generating a potential energy surface or energy landscape. This landscape identifies the most stable, low-energy conformations and the energy barriers for interconversion between them.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ethyl ester and aminomethyl groups), conformational analysis is key to understanding its three-dimensional structure and how it might interact with biological targets. While specific studies on this molecule are absent, research on other flexible organic molecules, including derivatives of cannabidiol (B1668261) and linderatin, has utilized VT-NMR spectroscopy and DFT calculations to determine the activation energies of conformational changes. acs.org

A computational conformational analysis of this compound would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Illustrative Data Table: Relative Energies of Predicted Conformers

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
A180 (anti-periplanar)0.0075
B60 (gauche)1.515
C-60 (gauche)1.510

Note: This table presents a simplified, hypothetical scenario for the rotation around the ester group. A full analysis would involve multiple dihedral angles.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra). academicjournals.orgtandfonline.com

The prediction of NMR spectra often involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, which calculates the magnetic shielding tensors for each nucleus. nih.gov For IR spectroscopy, calculations yield the vibrational frequencies and intensities of different modes, which correspond to the stretching and bending of bonds. academicjournals.org Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy by calculating the energies of electronic excitations. bohrium.com

While experimental spectra for this compound are available from suppliers, predictive studies are lacking. However, computational studies on related molecules like 4-substituted picolinic acids have successfully correlated DFT-calculated NMR shifts and vibrational frequencies with experimental results. academicjournals.org

Illustrative Data Table: Predicted vs. Typical Experimental Spectroscopic Data

Spectroscopic TechniquePredicted Value (Computational)Typical Experimental Range
¹H NMR (aminomethyl protons)δ 3.9 ppmδ 3.5-4.5 ppm
¹³C NMR (carbonyl carbon)δ 165 ppmδ 160-175 ppm
IR (C=O stretch)1720 cm⁻¹1700-1750 cm⁻¹
UV-Vis (λmax)265 nm260-280 nm

Note: Predicted values are illustrative and based on general principles and data from similar compounds. academicjournals.orgnih.gov

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into dynamic processes like protein folding, ligand binding, and solvation. nih.govumn.edu

In the context of this compound, MD simulations could be used to study its solvation in different solvents, such as water. This would involve placing a model of the molecule in a simulated box of solvent molecules and observing the interactions over time. Such simulations can calculate important thermodynamic properties like the free energy of solvation. nih.goviupac.org They can also reveal details about the structure of the solvation shell, such as the arrangement of water molecules around the polar aminomethyl and ester groups.

Although no MD simulations have been published for this compound, the methodology is well-established for a wide range of organic and biological molecules. nih.govrsc.org

Illustrative Data Table: Hypothetical Solvation Properties in Water from MD Simulation

PropertyPredicted ValueSignificance
Free Energy of Solvation (ΔGsolv)-12.5 kcal/molThermodynamic favorability of being in solution
Radial Distribution Function (g(r)) for water around NH₂)Peak at 2.8 ÅIndicates the distance to the first solvation shell
Number of Hydrogen Bonds3-4Quantifies interaction with water molecules

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net In QSAR, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

For a compound like this compound, a QSAR study would require a dataset of structurally similar picolinate derivatives with measured biological activity (e.g., enzyme inhibition). Various descriptors could be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

While no QSAR models specifically including this compound are available, studies on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives have successfully used a 4D-QSAR approach to identify pharmacophores and predict antibacterial activity. nih.govresearchgate.netmdpi.com This demonstrates the applicability of the methodology to related heterocyclic systems.

Illustrative Data Table: Example Descriptors for a Hypothetical QSAR Model

DescriptorHypothetical Value for this compoundDescriptor Class
Molecular Weight180.21Constitutional
LogP1.2Hydrophobic
Dipole Moment3.5 DElectronic
Molecular Surface Area210 ŲSteric

Note: These values are for illustrative purposes to show the types of descriptors used in QSAR modeling.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. murdoch.edu.auresearchgate.net This allows for the determination of activation energies and the identification of the most likely reaction pathway.

For this compound, computational methods could be used to study various reactions, such as its hydrolysis or its role as a ligand in a catalytic cycle. For example, DFT calculations could model the nucleophilic attack on the ester carbonyl group, mapping out either a concerted or a stepwise addition-elimination mechanism. researchgate.net

While such studies have not been performed on this compound itself, the mechanisms of related processes, such as the aminolysis of esters and the aquation of chromium(III) picolinate, have been successfully investigated using DFT. researchgate.netresearchgate.net These studies show that computational methods can distinguish between different possible mechanisms, such as stepwise versus concerted pathways, and assess the role of catalysts or solvent molecules. acs.orgresearchgate.net

Illustrative Data Table: Hypothetical Energy Profile for Ester Hydrolysis

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (Ester + H₂O)0Starting materials
Transition State 1+20Addition of water
Tetrahedral Intermediate+5Intermediate species
Transition State 2+15Elimination of ethanol (B145695)
Products (Acid + Ethanol)-5Final products

Note: This table represents a hypothetical two-step mechanism for the hydrolysis of this compound and is for illustrative purposes only.

Advanced Analytical Methodologies for Research on Ethyl 6 Aminomethyl Picolinate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular structure of Ethyl 6-(aminomethyl)picolinate. Each technique offers unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in the molecule. The ethyl ester group is identified by a quartet from the methylene (B1212753) protons (-OCH₂CH₃) and a triplet from the methyl protons (-OCH₂CH₃). The aminomethyl group (-CH₂NH₂) presents as a singlet, while the protons on the pyridine (B92270) ring appear as multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. This includes distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the aminomethyl group, and the carbons of the ethyl group.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structural assignments made from 1D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.4~14
Ethyl -CH₂-~4.4~61
Aminomethyl -CH₂-~3.9~47
Pyridine C2-C=O-~165
Pyridine C3-H~7.8~125
Pyridine C4-H~7.7~137
Pyridine C5-H~7.4~121
Pyridine C6-C-~159

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These two techniques are often complementary. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as a medium-intensity doublet in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl and aminomethyl groups will be observed around 2850-3100 cm⁻¹. Additionally, C-N and C-O stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and the pyridine ring. The symmetric stretching of the pyridine ring is expected to produce a strong Raman signal. While the C=O stretch is also observable, it is typically weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500Weak
C-H Stretch (aromatic)3000-3100Strong
C-H Stretch (aliphatic)2850-3000Strong
C=O Stretch (ester)1720-1740Moderate
C=C, C=N Stretch (pyridine ring)1400-1600Strong
C-O Stretch (ester)1100-1300Moderate
C-N Stretch (amine)1000-1250Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* transitions of the aromatic system. researchgate.net For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com The substitution on the pyridine ring in this compound will likely cause a shift in these absorption bands. The specific λmax values can be influenced by the solvent polarity. sciforum.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₂N₂O₂ = 180.21 g/mol ). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, as well as fragmentation of the ethyl ester chain. The fragmentation pattern can be complex but provides a unique fingerprint for the molecule. nih.govdocbrown.infoslideshare.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for the quality control and analysis of this compound. A reversed-phase HPLC method is commonly employed for compounds of similar polarity.

A typical HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition optimized to achieve good separation. The pH of the mobile phase can be adjusted to control the retention of the basic aminomethyl group. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

For the analysis of related picolinate (B1231196) compounds, methods have been developed using a reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid. nih.gov A gradient elution may be necessary to separate the target compound from any impurities. The purity of the compound is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10 µL
Column Temperature 25 °C

These parameters are illustrative and require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to the compound's low volatility and the polar nature of its primary amine group. thermofisher.com These characteristics can lead to poor peak shape, thermal decomposition in the injector, and strong interactions with the GC column. thermofisher.comsigmaaldrich.com To overcome these issues, a derivatization step is essential to convert the polar amine into a more volatile and thermally stable derivative. sigmaaldrich.comnih.gov

The primary target for derivatization is the active hydrogen on the aminomethyl group (-CH₂NH₂). sigmaaldrich.com Silylation is a common and effective technique for this purpose. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are notably more stable and less sensitive to moisture compared to their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com The derivatization reaction replaces the active hydrogens on the amine with a nonpolar TBDMS group, thereby increasing the molecule's volatility and making it suitable for GC analysis. sigmaaldrich.com

Once derivatized, the compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often effective for separating such derivatives. thermofisher.com

Table 1: Example GC Parameters for Analysis of Derivatized this compound

ParameterConditionRationale
Derivatization Reagent MTBSTFAForms stable, volatile TBDMS derivatives suitable for GC. sigmaaldrich.com
GC Column TRACE TR-5 (5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm I.D., 0.25 µm filmA versatile, mid-polarity column providing good resolution for a wide range of derivatized compounds. thermofisher.com
Injector Temperature 250 °CEnsures complete volatilization of the derivative without causing thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical temperature program that allows for the separation of components with varying boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides robust, universal detection for organic compounds; MS allows for definitive identification based on fragmentation patterns. thermofisher.com
Carrier Gas Helium or HydrogenInert carrier gases standardly used in GC analysis.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. blogspot.com It is particularly useful for monitoring the progress of a synthesis or assessing the purity of a sample. rsc.org Given the compound's polarity, attributed to its aminomethyl group, a polar stationary phase like silica (B1680970) gel or cellulose (B213188) is appropriate. researchgate.net

The choice of mobile phase (eluent) is critical for achieving effective separation. A solvent system must be selected that can overcome the strong interactions between the polar analyte and the stationary phase. For a compound like this compound, a mixture of solvents is typically required. A moderately polar to polar solvent system, such as ethyl acetate (B1210297) mixed with a more polar solvent like methanol or an n-butanol/acetic acid/water mixture, would likely provide good results on a silica gel plate. researchgate.netresearchgate.net

Visualization of the compound on the TLC plate can be accomplished through two primary methods. First, due to the presence of the pyridine ring, the compound is UV-active and will appear as a dark spot under a UV lamp (254 nm). Second, the primary amine group can be specifically detected by spraying the plate with a ninhydrin (B49086) solution and gently heating. Ninhydrin reacts with primary amines to produce a characteristic purple or pink spot, providing a highly sensitive and specific means of identification. researchgate.net

Table 2: Hypothetical TLC Analysis for Monitoring the Synthesis of this compound

CompoundFunctionExpected Rf ValueVisualization
Starting Material (e.g., Ethyl 6-cyanopicolinate)Precursor~0.7UV Active
This compound Product~0.4UV Active, Ninhydrin Positive
Reaction Byproduct (if any)ImpurityVariesUV Active
Rf values are illustrative and depend on the exact TLC conditions (stationary phase, mobile phase, temperature).

X-ray Crystallography for Solid-State Structure Determination

Analysis of related structures, such as metal picolinates, provides insight into the potential solid-state features of this compound. wikipedia.org Key structural information that would be obtained from an X-ray crystallographic study includes the planarity of the pyridine ring and the orientation of the substituents. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the aminomethyl group (N-H···N or N-H···O), which play a crucial role in the stability of the crystal lattice.

Table 3: Crystallographic Data Obtainable from X-ray Analysis

ParameterDescriptionSignificance
Crystal System The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic).Defines the basic symmetry of the unit cell.
Space Group The set of symmetry operations that describe the unit cell.Provides detailed information about the symmetry within the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å) The distances between the nuclei of bonded atoms.Confirms the covalent structure and indicates bond order.
**Bond Angles (°) **The angles formed by three connected atoms.Defines the geometry and conformation of the molecule.
Hydrogen Bonding Identification of donor-acceptor distances and angles for hydrogen bonds.Reveals key intermolecular forces that dictate crystal packing and physical properties.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. researchgate.netuniv-lyon1.fr CV can determine the potentials at which the compound is oxidized or reduced, providing insight into its electronic structure and reactivity. The core of this analysis focuses on the electroactive pyridine ring.

The pyridine moiety is known to undergo electrochemical reduction, and its potential is sensitive to the solvent, electrode material, and substituents on the ring. rsc.orgwpmucdn.com For instance, studies on pyridine in a non-aqueous solvent like acetonitrile have shown a reduction peak corresponding to the formation of a radical anion. univ-lyon1.fr The presence of both an electron-withdrawing ethyl ester group and an electron-donating aminomethyl group on the picolinate ring of the target compound would influence its redox potentials compared to unsubstituted pyridine.

A typical CV experiment would involve dissolving this compound in a solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and scanning a potential range. researchgate.net The resulting voltammogram would show peaks corresponding to reduction and/or oxidation events. The potentials of these peaks are characteristic of the molecule's ability to accept or donate electrons. Comparing the redox potentials of this compound to similar pyridine derivatives can help to understand the electronic effects of its specific functional groups. researchgate.net

Table 4: Representative Redox Potentials for Pyridine-Related Compounds from Cyclic Voltammetry

CompoundMediumElectrodeProcessPeak Potential (V)Reference
PyridineAcetonitrilePlatinumReduction-1.07 (vs Ag/AgClO₄) univ-lyon1.fr
PyridineAcetonitrilePlatinumOxidation-0.65 (vs Ag/AgClO₄) univ-lyon1.fr
Pyridinium IonAqueousPlatinumReduction~ -0.58 (vs. Ag/AgCl) rsc.org
Pyridine-2,6-dicarbohydrazideBasic (NaOH)Not SpecifiedReduction-0.06 researchgate.net
Pyridine-2,6-dicarbohydrazideBasic (NaOH)Not SpecifiedOxidation+0.18 researchgate.net

Advanced Applications and Potential Research Niches of Ethyl 6 Aminomethyl Picolinate

Application in Organic Synthesis as a Building Block

Ethyl 6-(aminomethyl)picolinate serves as a crucial starting material in organic synthesis, primarily for the construction of more elaborate chelating agents. The presence of both a nucleophilic aminomethyl group and an electrophilic ethyl ester on the pyridine-2-carboxylate (picolinate) framework allows for a wide range of chemical modifications. sigmaaldrich.comalchempharmtech.com The picolinate (B1231196) moiety itself is a well-established coordinating group for metal ions, and by functionalizing the amine and/or the ester, researchers can design ligands with specific properties and coordination geometries.

For instance, the aminomethyl group can be readily acylated or alkylated to introduce additional coordinating arms or to attach the picolinate unit to a larger molecular scaffold. One example of a derivative is Ethyl {6-[6-(ethoxy-carbon-yl)picolin-amido-carbon-yl]picolinamido-carbon-yl}picolinate, which adopts a helical conformation stabilized by intramolecular hydrogen bonds. nih.gov This demonstrates how the simple backbone of this compound can be elaborated into complex, three-dimensional structures.

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be a site for further reactions. This dual reactivity makes this compound a valuable precursor for creating polydentate ligands tailored for specific metal ions and applications.

Role in Homogeneous and Heterogeneous Catalysis

The picolinate scaffold is a known component in the design of ligands for catalytic applications. While direct catalytic use of this compound is not extensively documented, its derivatives are integral to the formation of catalytically active metal complexes. Transition metal complexes, in general, are known to be catalytically active when synthesized with ligands such as amino acids, peptides, and carbohydrates. mdpi.com

The development of soluble polymers for the recovery of catalysts and ligands is an area where picolinate-based structures could be beneficial. capes.gov.br By incorporating a picolinate-derived ligand into a polymer backbone, it may be possible to create recoverable and reusable catalytic systems.

Furthermore, copper(I) complexes with nitrogen-containing ligands, such as tris(pyrazolyl)methane, have shown catalytic activity in cross-coupling reactions. nih.gov This suggests that copper complexes of ligands derived from this compound could also exhibit catalytic properties, a research area ripe for exploration. The synthesis of such complexes would involve the reaction of the aminomethylpicolinate ligand with a suitable copper(I) salt, potentially leading to novel catalysts for a range of organic transformations.

Development of Luminescent Probes and Sensors

Picolinate-based ligands are highly effective in sensitizing the luminescence of lanthanide ions, making them excellent candidates for the development of luminescent probes and sensors. When a ligand derived from this compound coordinates with a lanthanide ion, such as europium(III) or terbium(III), the ligand can absorb light and efficiently transfer the energy to the metal ion, which then emits light at its characteristic wavelength. rsc.org

This "antenna effect" is the basis for the design of highly sensitive luminescent probes. For example, robust lanthanoid picolinate-based coordination polymers have been shown to be effective in sensing metal ions and nitroaromatic pollutants. acs.org These materials can exhibit high quantum yields and show selectivity in their sensing response. acs.orgsemanticscholar.org

The photophysical properties of these complexes, such as their absorption and emission wavelengths, and luminescence quantum yields, can be fine-tuned by modifying the structure of the picolinate ligand. For instance, introducing different substituents on the picolinate ring can alter the energy levels of the ligand and affect the efficiency of energy transfer to the lanthanide ion. rsc.org This allows for the rational design of probes for specific analytes.

Table 1: Luminescent Properties of Lanthanide-Picolinate Complexes

Lanthanide Ion Ligand Type Quantum Yield (%) Application Reference
Europium(III) Picolinate-based coordination polymer Up to 92% Sensing of nitroaromatics and Fe(III) ions acs.org
Terbium(III) Picolinate-derived macrocycle 43% Time-resolved luminescence imaging nih.gov
Zinc(II) Picolinate-appended tacn 5% Bimodal imaging nih.gov
Manganese(II) Picolinate-appended tacn ~8% Bimodal imaging nih.gov

Integration into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound makes it an excellent monomer or cross-linking agent for the synthesis of advanced polymeric materials and supramolecular assemblies. The aminomethyl and ester groups provide reactive handles for polymerization or for grafting onto existing polymer chains. bldpharm.comchemuniverse.com

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked together by organic ligands to form extended one-, two-, or three-dimensional networks. Picolinate-based ligands have been successfully used to construct robust and highly luminescent CPs with lanthanide ions. acs.orgsemanticscholar.org These materials can exhibit interesting properties, such as porosity and high thermal stability, making them suitable for applications in gas storage, separation, and catalysis.

For example, zinc, cobalt, and copper coordination polymers have been synthesized using picolyl-triazole hybrid ligands, demonstrating the versatility of the picolyl moiety in forming diverse structural motifs. rsc.org The self-assembly of metal ions and picolinate-derived ligands can lead to the formation of well-defined supramolecular structures with unique photophysical or chemical properties.

Exploration in Radiopharmaceutical Ligand Design

There is a growing interest in the use of picolinate-containing ligands as chelators for radiometals in nuclear medicine for both diagnostic imaging and therapeutic applications. researchgate.net The picolinate group, often in combination with other donor atoms, can form highly stable and kinetically inert complexes with a range of radiometals, which is a critical requirement for in vivo applications. nih.govusask.ca

Ligands derived from this compound can be designed to chelate medically relevant radionuclides such as gallium-68 (B1239309) (for PET imaging), copper-64 (for PET imaging and radiotherapy), and lutetium-177 (B1209992) (for radiotherapy). The design of these chelators often involves incorporating the picolinate moiety into a macrocyclic or acyclic framework to enhance the stability of the resulting radiometal complex. nih.gov

For example, the chelator macropa, which contains two picolinate pendent arms on an 18-crown-6 (B118740) backbone, has shown remarkable selectivity for large radiometals like actinium-225, a potent alpha-emitter for targeted alpha therapy. nih.gov This highlights the potential of picolinate-based ligands in the development of next-generation radiopharmaceuticals.

Table 2: Picolinate-Based Chelators in Radiopharmaceutical Research

Chelator Type Radiometal(s) Application Key Feature Reference
Macropa (picolinate arms on crown ether) Ac-225, La-132/135, Ba-131, Ra-223, Bi-213 Targeted Alpha Therapy, Imaging High stability and selectivity for large radiometals nih.gov
AAZTA-derived (picolinate-like) Ga-68, Sc-44, Lu-177 PET Imaging, Theranostics Versatile for theranostic pairs nih.gov
Picolinate-appended tacn Cu-64, Mn-52 Bimodal Imaging (PET/MRI) Forms stable complexes with transition metals nih.gov
H(3)bpatcn (picolinate arms on tacn) Gd(III), Tb(III) MRI, Luminescence Imaging High stability and efficient sensitization nih.gov

Contribution to Bioimaging Agents (Mechanistic Aspects)

Beyond radiopharmaceuticals, picolinate-based ligands contribute to the development of other types of bioimaging agents, particularly for magnetic resonance imaging (MRI) and optical imaging. The mechanism by which these agents function is intrinsically linked to the coordination chemistry of the picolinate ligand with the metal center. rsc.org

In the context of MRI, gadolinium(III) complexes are widely used as contrast agents. The relaxivity of these agents, which determines their effectiveness in enhancing the MR signal, is influenced by the number of water molecules coordinated to the gadolinium ion and their exchange rate with bulk water. Picolinate-containing ligands can be designed to modulate these parameters. For instance, the inclusion of picolinate groups in a ligand framework can lead to mono-aquo gadolinium complexes with favorable electron-relaxation properties, which is crucial for achieving high relaxivity. nih.govnih.gov There is also a growing interest in manganese-based MRI contrast agents as a safer alternative to gadolinium-based agents, and picolinate ligands are being explored for this purpose as well. researchgate.net

For optical imaging, as discussed in the context of luminescent probes, the picolinate ligand acts as an antenna to sensitize the emission of a coordinated lanthanide ion. The efficiency of this process depends on the energy gap between the ligand's triplet state and the emissive state of the lanthanide. By carefully designing the picolinate ligand, it is possible to optimize this energy transfer and create highly sensitive probes for time-resolved luminescence imaging, which can discriminate against short-lived background fluorescence in biological samples. nih.govnih.gov Furthermore, responsive MRI contrast agents have been developed that can detect the presence of specific metal ions, such as zinc, in vivo. mdpi.com

Future Research Directions and Unexplored Avenues

Synergistic Research with Other Functional Groups

The inherent structure of Ethyl 6-(aminomethyl)picolinate is ripe for synergistic exploration by incorporating additional functional groups. Future research should focus on creating derivatives that exhibit enhanced or novel properties through the interplay of these new moieties with the existing picolinate (B1231196) scaffold. The picolinate group is a known chelating agent for various metal ions, including Mn(II). researchgate.net Research into related picolinate ligands has shown that modifying the substituents can significantly impact the stability and properties of their metal complexes. researchgate.net

Investigations could systematically introduce functional groups to create multifunctional molecules. For example, the addition of other chelating arms, such as carboxylates or hydroxyl groups, could lead to the formation of more stable and selective metal complexes. researchgate.netpsu.edu The aminomethyl group serves as a prime site for derivatization, allowing for the attachment of amides, sulfonamides, or other functionalities that could modulate biological activity or material-binding properties. researchgate.netnih.gov Research on related compounds has demonstrated that such modifications can fine-tune the electronic and steric properties, influencing their application in areas like medical imaging and catalysis. researchgate.net

Potential Functional Group Rationale for Addition Anticipated Synergistic Effect Potential Application Area
Additional Picolinate/Carboxylate ArmsEnhance metal chelation capabilities. researchgate.netIncreased stability and selectivity of metal complexes.MRI Contrast Agents, Catalysis
Hydroxyl GroupsIntroduce hydrogen bonding sites and alter solubility. psu.eduImproved interaction with biological targets or material surfaces.Bio-sensors, Medicinal Chemistry
Amide/Sulfonamide MoietiesModify lipophilicity and electronic properties. researchgate.netnih.govEnhanced binding affinity to specific protein targets.Drug Discovery
Fluorinated GroupsIncrease metabolic stability and binding affinity. nih.govImproved pharmacokinetic properties of bioactive analogs.Medicinal Chemistry

Green Chemistry Approaches to Synthesis and Derivatization

Future synthetic work on this compound and its derivatives should prioritize the principles of green chemistry to enhance sustainability and efficiency. acs.org Traditional multi-step organic syntheses often rely on hazardous reagents and large volumes of organic solvents, resulting in significant chemical waste. nih.gov

Key areas for green chemistry research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product is a core principle. acs.org Future syntheses should be evaluated based on their percent atom economy, aiming to minimize waste at the atomic level. acs.org

Use of Greener Solvents: Research should focus on replacing conventional solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. nih.gov The development of solvent-free reaction conditions represents an ideal goal. nih.gov

Catalytic Reactions: Employing catalytic methods, particularly those using non-toxic, earth-abundant metals or metal-free catalysts, can reduce the need for stoichiometric reagents and simplify purification processes. nih.gov

Enzymatic Synthesis: The use of enzymes as biocatalysts offers high specificity, often eliminating the need for protecting groups and reducing downstream purification efforts. acs.org Exploring enzymatic routes for the synthesis or derivatization of this compound could lead to cleaner and more efficient processes. acs.org

Green Chemistry Principle Proposed Application to Synthesis Potential Benefit
Improved Atom Economy Prioritizing addition and cycloaddition reactions over substitution reactions that generate salt by-products. acs.orgReduced generation of inorganic waste.
Safer Solvents Replacing solvents like dichloromethane (B109758) or DMF with ethanol, water, or 2-MeTHF. nih.govarkat-usa.orgReduced environmental impact and improved worker safety.
Catalysis Developing catalytic hydrogenation or amination steps to replace stoichiometric reagents. nih.govnih.govLower catalyst loading, milder reaction conditions, and easier product isolation.
Use of Renewable Feedstocks Investigating bio-based starting materials for the pyridine (B92270) core.Reduced reliance on petrochemical sources.

Nanomaterials Integration and Surface Chemistry

The functional groups of this compound make it an excellent candidate for integration with nanomaterials to create novel hybrid systems. The picolinate moiety can act as a strong chelating agent to anchor the molecule to the surface of metal or metal oxide nanoparticles, while the aminomethyl group provides a versatile handle for further functionalization. researchgate.net

Future research should explore:

Surface Functionalization: Attaching this compound or its derivatives to the surface of nanoparticles (e.g., gold, iron oxide, silica) to modify their properties. This could be used to improve nanoparticle stability in biological media, or to introduce specific functionalities.

Targeted Delivery Systems: The aminomethyl group can be conjugated to targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues, a critical strategy in targeted drug delivery and medical imaging.

Nano-catalysts: Immobilizing metal complexes of this compound onto a nanoparticle support could create highly active and recyclable catalysts for organic transformations.

Advanced Biological Target Validation

Should derivatives of this compound show promise as bioactive agents, a crucial future step will be the rigorous identification and validation of their molecular targets. nih.gov This process is essential to understand the mechanism of action and to reduce the risk of failure in later stages of drug development. innoserlaboratories.com

Advanced target validation methods that should be employed include:

Affinity-Based Methods: This involves chemically modifying a bioactive analog with a tag and immobilizing it on a solid support (e.g., resin). nih.gov This "bait" is then used to pull its protein binding partners from a cell lysate, which can be subsequently identified by mass spectrometry. nih.gov

Genetic Approaches: Using model organisms like yeast, one can screen for hypersensitivity to the compound in strains where specific genes have been deleted. nih.gov A strain that is highly sensitive to the compound at low concentrations may indicate that the deleted gene encodes the compound's target or a related pathway component. nih.gov

In Vitro and In Vivo Models: Validating the target in relevant biological contexts, such as primary patient cells or preclinical disease models, is critical to ensure the findings are translatable to human physiology and disease. innoserlaboratories.com

Validation Method Description Key Outcome
Affinity Chromatography An analog of the compound is attached to a resin to capture its binding proteins from cell extracts. nih.govIdentification of direct protein targets.
Yeast Haploinsufficiency Profiling A collection of yeast strains, each with one copy of a gene deleted, is screened for hypersensitivity to the compound. nih.govPinpointing the target protein or pathway.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein when it binds to a compound, confirming direct engagement in a cellular environment.Confirmation of target engagement in cells.
In Vivo Models Testing the compound's efficacy and target modulation in established animal models of a specific disease. innoserlaboratories.comCorrelation of target engagement with therapeutic effect.

Computational Design of Next-Generation Analogs

Computational chemistry and molecular modeling offer powerful tools for the rational design of next-generation analogs of this compound. nih.gov These in-silico methods can accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. researchgate.net

Future computational research should focus on:

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict how different analogs of this compound will bind to the target's active site. This allows for the virtual screening of large compound libraries.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the compound-target complex over time, revealing key interactions and conformational changes that are critical for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of synthesized analogs with their biological activity, QSAR can predict the activity of new, unsynthesized compounds.

De Novo Design: Advanced algorithms can design entirely new molecules optimized to fit the binding site of a target protein, using the this compound scaffold as a starting fragment.

Q & A

Q. What is the chemical structure of Ethyl 6-(aminomethyl)picolinate, and why is it significant in medicinal chemistry?

this compound consists of a picolinate ester backbone with an aminomethyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂ , and it features a reactive amino group that enhances its potential for interactions with biological targets, such as enzymes or receptors. This structural motif makes it a versatile intermediate in drug discovery, particularly for designing ligands with tailored pharmacokinetic properties .

Q. What are the standard synthetic routes for this compound?

A common method involves reacting ethyl picolinate with tert-butoxycarbonyl (Boc)-protected amines in the presence of a base like triethylamine. For example, ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate is synthesized by coupling ethyl picolinate with Boc-protected reagents under anhydrous conditions to prevent hydrolysis. Purification typically employs recrystallization or column chromatography .

Q. How is this compound characterized for structural confirmation?

Key analytical techniques include:

  • NMR spectroscopy : To confirm the positions of the aminomethyl and ester groups (e.g., δ 4.42 ppm for the ethyl ester protons in ^1H NMR) .
  • Infrared (IR) spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Optimization strategies include:

  • Continuous flow reactors : Enhances scalability and reduces side reactions in industrial settings .
  • Temperature control : Maintaining anhydrous conditions at 60–95°C prevents Boc-group hydrolysis .
  • Catalyst screening : Bases like DMAP (4-dimethylaminopyridine) improve coupling efficiency in Boc-protection steps .

Q. What methodologies resolve discrepancies in spectroscopic data for this compound analogs?

Discrepancies in NMR or IR data can arise from impurities or solvent effects. To address this:

  • Repeat purification : Use gradient elution in chromatography to isolate pure fractions .
  • Control experiments : Compare spectra with structurally validated analogs (e.g., methyl-substituted derivatives) .
  • Deuterated solvent calibration : Ensures accurate chemical shift referencing in NMR .

Q. How does the aminomethyl group influence the compound’s structure-activity relationships (SAR) in biological systems?

The aminomethyl group enhances hydrogen-bonding capacity, enabling interactions with enzymatic active sites. For instance:

  • Enzyme inhibition : Modifications to the amino group (e.g., Boc protection) alter binding affinity to targets like metallo-β-lactamases .
  • Bioisosteric replacements : Substituting the ethyl ester with methyl or benzyl groups impacts solubility and metabolic stability .

Q. What strategies are used to investigate this compound’s interactions with biological targets?

Advanced approaches include:

  • Molecular docking : Predicts binding modes with receptors or enzymes using software like AutoDock .
  • Kinetic studies : Measures inhibition constants (Kᵢ) via spectrophotometric assays (e.g., monitoring β-lactamase activity) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.